Andropanolide
Overview
Description
Andropanolide is a labdane type diterpenoid isolated from the leaves of Andrographis paniculata, a plant known for its medicinal properties. It was identified alongside several other diterpenoids, including isoandrographolide, which is a rearrangement product of andrographolide. The structural and stereochemical details of andropanolide were determined through X-ray crystallographic analysis, confirming its unique molecular framework .
Synthesis Analysis
While the specific synthesis of andropanolide is not detailed in the provided papers, the general field of asymmetric synthesis, particularly in the construction of atropisomers, has seen significant advances. Atropisomerism is relevant to molecules like andropanolide due to the presence of rotationally restricted bonds that can create stereoisomers. The synthesis of such compounds is complex and requires innovative strategies to achieve the desired stereochemistry, which is crucial for their biological activity .
Molecular Structure Analysis
The molecular structure of andropanolide was elucidated using X-ray crystallography, which provided insights into its stereochemistry. The X-ray analysis is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the molecule's chemical behavior and interaction with biological targets .
Chemical Reactions Analysis
The provided papers do not offer specific details on the chemical reactions involving andropanolide. However, the structural analysis of andropanolide and related compounds is critical for understanding their reactivity and potential transformations, such as rearrangement reactions that can yield different diterpenoids like isoandrographolide .
Physical and Chemical Properties Analysis
The physical and chemical properties of andropanolide are not explicitly discussed in the provided papers. However, the structural analysis through X-ray crystallography indirectly informs us about certain properties such as solubility, stability, and reactivity, which are influenced by the molecule's stereochemistry and functional groups .
Relevant Case Studies
Although no specific case studies are mentioned in the provided papers, the isolation and structural determination of andropanolide from Andrographis paniculata suggest its potential importance in medicinal chemistry. The plant itself has been the subject of numerous studies due to its pharmacological activities, and compounds like andropanolide contribute to its therapeutic profile . The study of withanolides, which are structurally related to labdane type diterpenoids, indicates the significance of such compounds in biological systems and their diverse pharmacological activities .
Scientific Research Applications
Phytochemical Investigation and Structure Analysis
Andropanolide is a labdane type diterpenoid isolated from the leaves of Andrographis paniculata. It was identified alongside isoandrographolide, a known rearrangement product of andrographolide. The structural and stereochemical properties of andropanolide were determined through X-ray crystallographic analysis, contributing to the understanding of the molecular composition of diterpenoids from Andrographis paniculata (Pramanick et al., 2006).
Cytotoxicity and Anti-Inflammatory Properties
A study on the chemical components of Andrographis paniculata revealed that andropanolide exhibited significant cytotoxicity toward various carcinoma cells. Additionally, it showed considerable inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating potential anti-inflammatory properties (Hanh et al., 2020).
Role in Neuritic Regeneration and Synaptic Reconstruction
While not directly related to andropanolide, research on withanolide A, a compound from a similar class, showed its ability to regenerate neurites and reconstruct synapses in damaged neurons. This suggests potential implications for andropanolide in neurodegenerative diseases treatment (Kuboyama et al., 2005).
Antimicrobial Properties
Andropin, although not directly andropanolide, is a peptide with antimicrobial properties against gram-positive bacteria. It disrupts cell membranes, leading to cell lysis. This provides insights into the potential antimicrobial applications of similar compounds, such as andropanolide (McCaskey & Masterson, 2016).
Geroprotector Discovery
In the broader context of geroprotector discovery, a strategy called ANDRU (Aging Network based Drug discovery) employs human genomic data to identify compounds that reverse age-associated changes. This approach could be relevant in assessing the potential of andropanolide as a geroprotector (Yang et al., 2018).
properties
IUPAC Name |
(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKULTULYSRAS-QPSYGYIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Andropanolide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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